乙酰-L-高丝氨酸内酯

概述

描述

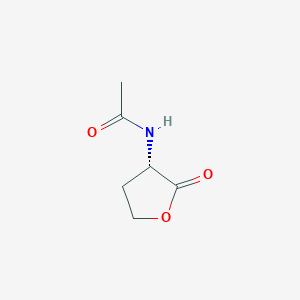

Acetyl-L-Homoserine lactone is a member of the N-acyl homoserine lactone family, which are signaling molecules involved in bacterial quorum sensing. Quorum sensing is a mechanism of communication between bacteria that enables coordinated behaviors based on population density. These molecules play a crucial role in regulating various bacterial functions, including virulence, biofilm formation, and bioluminescence .

科学研究应用

Acetyl-L-Homoserine lactone has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry In chemistry, it is used to study quorum sensing mechanisms and develop novel antimicrobial agents In biology, it helps understand bacterial communication and behaviorIn industry, it is used in the production of high-value compounds such as L-methionine and γ-butyrolactone .

未来方向

The study of AHLs is still in its infancy. Current research focuses on compositions of AHLs and their potential role in nitrogen transformation in intertidal marshes . The key nodes for OAH synthesis have been clarified and corresponding strategies have been proposed . This study would lay a foundation for OAH bioproduction .

作用机制

Acetyl-L-Homoserine lactone exerts its effects through quorum sensing, where it acts as an autoinducer. The LuxI-type enzymes synthesize Acetyl-L-Homoserine lactone molecules, which then bind to LuxR-type proteins (AHL transcriptional regulators) to regulate gene expression. This regulation affects various bacterial functions, including growth, virulence, and biofilm formation .

准备方法

Synthetic Routes and Reaction Conditions: Acetyl-L-Homoserine lactone can be synthesized through the reaction of acyl carrier proteins with S-adenosylmethionine. This reaction donates the equivalent of 4-amino butyrolactone, with methylthioadenosine as a coproduct . Additionally, homoserine lactone can be produced through the proteolytic reaction of cyanogen bromide with a methionine residue .

Industrial Production Methods: Industrial production of Acetyl-L-Homoserine lactone often involves microbial fermentation processes. For example, Corynebacterium glutamicum has been engineered to produce high yields of O-acetyl-L-homoserine, a precursor to Acetyl-L-Homoserine lactone, through pathway strengthening and acetate supplementation .

化学反应分析

Types of Reactions: Acetyl-L-Homoserine lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in quorum sensing and other biological processes.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of Acetyl-L-Homoserine lactone include S-adenosylmethionine, cyanogen bromide, and various acyl carrier proteins . The reaction conditions typically involve specific enzymes and controlled environmental factors to ensure the desired product formation.

Major Products Formed: The major products formed from the reactions of Acetyl-L-Homoserine lactone include various N-acyl homoserine lactones with different acyl chain lengths and substitutions. These products are crucial for bacterial communication and regulation .

相似化合物的比较

Similar compounds to Acetyl-L-Homoserine lactone include other N-acyl homoserine lactones such as N-3-oxo-dodecanoyl-L-homoserine lactone, N-3-hydroxydodecanoyl homoserine lactone, and N-3-oxododecenoyl homoserine lactones . These compounds share similar structures and functions but differ in their acyl chain lengths and substitutions, which can affect their specific roles in quorum sensing and bacterial communication .

Acetyl-L-Homoserine lactone is unique due to its specific acyl chain length and its role in regulating bacterial functions through quorum sensing. Its ability to modulate gene expression and bacterial behavior makes it a valuable compound for scientific research and industrial applications.

属性

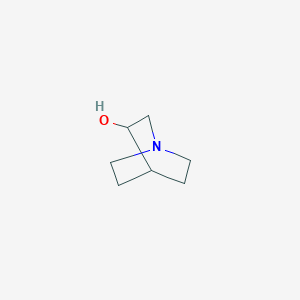

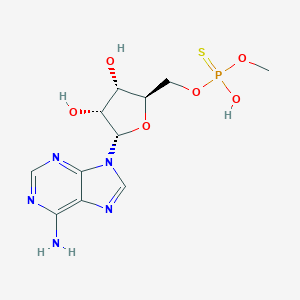

IUPAC Name |

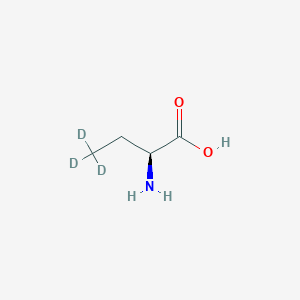

N-[(3S)-2-oxooxolan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-5-2-3-10-6(5)9/h5H,2-3H2,1H3,(H,7,8)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSXMDQVYYCSDA-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Piscirickettsia salmonis producing Acetyl-L-homoserine lactone?

A1: Piscirickettsia salmonis is the causative agent of piscirickettsiosis, a significant disease affecting salmonid fish in aquaculture. [] The discovery that this bacterium produces AHL, a known quorum sensing molecule, is crucial. [] Quorum sensing allows bacteria to coordinate gene expression and behavior based on population density, influencing virulence, biofilm formation, and other processes. [] Understanding how AHL functions in P. salmonis could offer insights into its pathogenicity and potential targets for disease control.

Q2: How was Acetyl-L-homoserine lactone production confirmed in Piscirickettsia salmonis?

A2: Researchers utilized a two-pronged approach to confirm AHL production:

Q3: What are the implications of the identified Acetyl-L-homoserine lactone synthesis pathway in Piscirickettsia salmonis?

A3: While the study confirmed Acetyl-L-homoserine lactone production, the specific synthesis pathway in P. salmonis remains unclear. [] The authors suggest an alternative route might be involved, differentiating it from well-characterized AHL synthesis pathways in other bacteria. Further research into this unique pathway could reveal novel regulatory mechanisms within P. salmonis, potentially offering targets for antibacterial development.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)